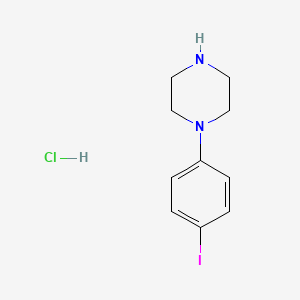

1-(4-Iodophenyl)piperazine hydrochloride

Description

Contextualizing Piperazine (B1678402) Derivatives in Contemporary Medicinal Chemistry

The piperazine moiety is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. This simple scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds across diverse therapeutic areas. The unique properties of the piperazine ring, such as its basicity, which allows for the formation of salts with improved solubility and bioavailability, and its ability to be substituted at its nitrogen atoms, provide a facile means to modulate the physicochemical and pharmacological properties of a molecule.

Piperazine derivatives have been successfully incorporated into a multitude of approved drugs, demonstrating a wide range of pharmacological activities, including antipsychotic, antidepressant, antihistaminic, and anti-infective properties. The ability of the piperazine ring to influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its capacity to interact with various biological targets, has solidified its importance as a versatile scaffold in the design of new therapeutic agents.

Academic Significance of 1-(4-Iodophenyl)piperazine (B1307758) Hydrochloride as a Research Compound

The academic significance of 1-(4-Iodophenyl)piperazine hydrochloride lies in its utility as a readily available and reactive starting material or intermediate in organic synthesis. The presence of three key functional handles—the secondary amine of the piperazine ring, the aromatic ring, and the iodine atom—provides chemists with multiple points for molecular elaboration.

The secondary amine is a nucleophilic center that can be readily alkylated, acylated, or used in reductive amination reactions to introduce a wide variety of substituents. The phenylpiperazine core itself is a well-established pharmacophore in many centrally acting agents. The iodine atom on the phenyl ring is perhaps the most critical feature for its role as a research compound. It serves as a versatile synthetic handle for introducing further complexity through various metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of intricate molecular architectures.

Furthermore, the iodine atom makes this compound a valuable precursor for the synthesis of radiolabeled compounds. The iodine can be replaced with a radioisotope, such as Iodine-123, Iodine-124, or Iodine-131, for use in single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging. Alternatively, the iodo-group can be a precursor for the introduction of other radiolabels like Fluorine-18 via nucleophilic substitution on an activated aromatic ring or through stannane (B1208499) intermediates.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 624726-35-8 |

| Molecular Formula | C₁₀H₁₄ClIN₂ |

| Molecular Weight | 324.59 g/mol |

| Appearance | Solid |

| Melting Point | 177-181 °C |

Overview of Key Research Domains and Emerging Applications

The unique structural attributes of this compound have led to its application in several key research domains, primarily centered around the development of novel bioactive compounds.

Neuropharmacology and CNS-active Agents: A significant area of application for this compound is in the synthesis of ligands for central nervous system (CNS) receptors. The 1-arylpiperazine motif is a common feature in many drugs targeting serotonin (B10506) and dopamine (B1211576) receptors, which are implicated in a variety of neurological and psychiatric disorders. For instance, the related compound, 1-(4-fluorophenyl)piperazine, is a key intermediate in the synthesis of the selective dopamine D4 receptor ligand [18F]FAUC 316, highlighting the utility of the 1-phenylpiperazine (B188723) scaffold in developing PET imaging agents for neuroreceptor studies. nih.gov The iodo-analogue serves as a valuable precursor for creating libraries of compounds with potential antipsychotic, antidepressant, or anxiolytic activities. The synthesis of various piperazine-containing drug intermediates for treating mental disorders further underscores the importance of this chemical class. vu.nlnih.gov

Radioligand and Imaging Agent Development: As mentioned previously, the iodine atom in this compound makes it an ideal precursor for the development of radiolabeled molecules for in vivo imaging techniques like PET and SPECT. vu.nl These imaging agents are crucial tools in drug discovery and development, allowing for the non-invasive study of drug-target engagement, pharmacokinetics, and the pathophysiology of diseases. The synthesis of radiopharmaceuticals often involves the late-stage introduction of a radionuclide, and the reactivity of the iodo-group facilitates this process.

Fragment-Based Drug Discovery and Medicinal Chemistry: In the context of fragment-based drug discovery, this compound can be considered a valuable fragment or building block. Its defined three-dimensional shape and chemical functionality allow it to be used in the systematic exploration of the chemical space around a biological target. By modifying the piperazine nitrogen and utilizing the iodine for cross-coupling reactions, medicinal chemists can rapidly generate a diverse range of analogues to probe structure-activity relationships (SAR).

Table 2: Key Research Applications of this compound

| Research Domain | Application |

| Neuropharmacology | Synthesis of novel ligands for serotonin and dopamine receptors. |

| Medicinal Chemistry | Building block for the development of potential antipsychotic and antidepressant agents. |

| Radiochemistry | Precursor for the synthesis of radiolabeled imaging agents for PET and SPECT. |

| Organic Synthesis | Versatile intermediate for cross-coupling reactions to create complex molecules. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-iodophenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IN2.ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABZSGMNVRFNHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584594 | |

| Record name | 1-(4-Iodophenyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624726-35-8 | |

| Record name | 1-(4-Iodophenyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Iodophenyl)piperazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 4 Iodophenyl Piperazine Hydrochloride

Synthetic Pathways for 1-(4-Iodophenyl)piperazine (B1307758) Hydrochloride and Analogues

The creation of 1-(4-Iodophenyl)piperazine and its related structures relies on robust and versatile chemical reactions that allow for the formation of the key carbon-nitrogen bond and subsequent molecular elaboration.

The Buchwald-Hartwig amination stands as a cornerstone for the synthesis of N-arylpiperazines. wikipedia.orgnih.gov This palladium-catalyzed cross-coupling reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org For the synthesis of 1-(4-Iodophenyl)piperazine, this typically involves the reaction of 1,4-diiodobenzene (B128391) or 1-bromo-4-iodobenzene (B50087) with piperazine (B1678402). The reaction mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Palladium(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the N-arylpiperazine product and regenerate the catalyst. wikipedia.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. nih.govresearchgate.net Early systems utilized ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), which proved effective for coupling primary amines. wikipedia.org The development of sterically hindered phosphine (B1218219) ligands has further expanded the reaction's scope and efficiency. wikipedia.org The selection of a suitable base, such as sodium tert-butoxide (NaOtBu), and an appropriate solvent, like toluene (B28343) or more polar options like N-methyl-2-pyrrolidone (NMP), is critical for achieving high yields. nih.govnih.gov Research has demonstrated that careful optimization of these parameters is essential for efficient coupling. nih.gov For instance, a Pd/BINAP catalyst system in a toluene-DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) solvent system has been shown to be effective for the amination of aryl bromides with unprotected piperazine. nih.gov

| Aryl Halide | Amine | Palladium Source | Ligand | Base | Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|---|---|

| Aryl Bromide | Piperazine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | NMP | Good | nih.gov |

| Aryl Chloride | Piperazine | Pd₂(dba)₃ | Various phosphines | NaOtBu | Toluene | Up to 97% | nih.gov |

| 4-[¹⁸F]Fluoro-iodobenzene | Piperazine | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 74% (RCY) | nih.gov |

Once the 1-(4-iodophenyl)piperazine core is synthesized, the secondary amine of the piperazine ring becomes a key handle for derivatization through N-alkylation. A significant challenge in this process is controlling the reaction to achieve mono-alkylation rather than di-alkylation, where the alkylating agent reacts with both nitrogen atoms. google.com

A primary strategy to ensure mono-substitution is the use of a protecting group. researchgate.net The piperazine can be mono-protected with a group like tert-butyloxycarbonyl (Boc), leaving one nitrogen free for the initial aryl amination. Following the synthesis of 1-Boc-4-(4-iodophenyl)piperazine, the Boc group is removed under acidic conditions. The newly freed secondary amine can then be selectively alkylated. Alternatively, starting with 1-(4-iodophenyl)piperazine, a large excess of the piperazine starting material can be used to statistically favor mono-alkylation, although this often requires challenging purification. researchgate.net Another approach involves the in-situ formation of a monopiperazinium salt, which deactivates one of the nitrogen atoms, allowing the other to be alkylated in good yields. google.com Reductive amination, which involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for N-alkylation that avoids the potential for over-alkylation. researchgate.net

The iodo-substituent on the phenyl ring is a versatile functional group that can be readily transformed into other groups, allowing for the synthesis of a wide array of analogues. The C-I bond is a common substrate for various palladium-catalyzed cross-coupling reactions. For example, a Suzuki coupling reaction can be employed to replace the iodine atom with a boronic acid derivative, forming a new carbon-carbon bond. nih.gov This allows for the introduction of diverse aryl or alkyl groups at this position.

Similarly, other cross-coupling reactions like Sonogashira (coupling with a terminal alkyne), Heck (coupling with an alkene), and Stille (coupling with an organostannane) can be utilized to further diversify the structure. The conversion of the aryl iodide to an aryl stannane (B1208499) derivative is particularly important, as these organotin compounds serve as key precursors for radioiodination reactions. nih.govnih.gov This transformation is typically achieved through a palladium-catalyzed reaction between the aryl iodide and a distannane reagent.

Design and Synthesis of Radiolabeled Probes

The presence of an iodine atom makes 1-(4-Iodophenyl)piperazine an ideal precursor for the development of radiolabeled probes for use in Positron Emission Tomography (PET). nih.gov The radioisotope Iodine-124 (¹²⁴I), with its convenient half-life of 4.2 days, is particularly suitable for labeling molecules intended for longitudinal PET studies. nih.govnih.gov

The introduction of ¹²⁴I onto an aromatic ring is typically accomplished through two main strategies: direct electrophilic substitution or, more commonly, through an iododemetallation reaction from a suitable precursor. nih.govmdpi.com

For direct labeling, an oxidizing agent such as Chloramine-T or Iodogen® is used to convert [¹²⁴I]iodide into an electrophilic iodine species, which then substitutes onto an activated aromatic ring. nih.gov However, this method can lack regioselectivity and may not be suitable for complex molecules.

A more controlled and widely used method is radioiodo-destannylation. nih.gov In this approach, the stable iodo-compound is first converted into an organometallic precursor, most commonly a trialkylstannyl (e.g., trimethylstannyl or tri-n-butylstannyl) derivative. nih.govnih.gov This stannane precursor is then reacted with no-carrier-added [¹²⁴I]NaI in the presence of a mild oxidizing agent like Chloramine-T or hydrogen peroxide. nih.govnih.gov The reaction proceeds rapidly and with high regioselectivity, replacing the stannyl (B1234572) group with the ¹²⁴I atom to yield the desired radiolabeled product. nih.gov

The synthesis of the stannane precursor is a critical first step for the radioiodo-destannylation strategy. This is typically achieved by reacting 1-(4-Iodophenyl)piperazine (often with the second piperazine nitrogen protected) with a distannane reagent, such as hexamethylditin, in the presence of a palladium catalyst.

Optimizing the radiochemical yield (RCY) is paramount in radiosynthesis to maximize the amount of the final radiotracer. Several factors are systematically varied to achieve the highest possible yields. Research has shown that reaction temperature significantly impacts RCY; for instance, increasing the temperature from 60 °C to 100 °C can dramatically increase the yield. nih.gov The amount of the precursor used is also optimized to ensure efficient trapping of the expensive radionuclide. nih.gov The reaction time is typically kept short, often just a few minutes, to minimize the decay of the radioisotope and the formation of byproducts. nih.gov Following the reaction, purification, usually by High-Performance Liquid Chromatography (HPLC), is essential to separate the desired radiolabeled compound from unreacted [¹²⁴I]iodide and other chemical impurities. nih.gov

| Precursor Type | Labeling Method | Key Optimization Parameters | Reported Radiochemical Yield (RCY) | Reference |

|---|---|---|---|---|

| Stannane Precursor | Iododestannylation with [¹²⁴I]NaI and Chloramine-T | Reaction time (2 min), temperature (50 °C), subsequent deprotection | >50% | nih.gov |

| Stannane Precursor | Iododestannylation with [¹²⁴I]NaI and H₂O₂ | Precursor amount, reaction temperature | Up to 85% | nih.gov |

| Arylboronate Ester | Iodination with [¹²³I]NaI and Chloramine-T | Reaction conditions optimized for high purity | High | sigmaaldrich.com |

Role as a Synthetic Building Block in Complex Molecular Architectures

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This structure is considered a "privileged scaffold" in medicinal chemistry and drug discovery due to its widespread presence in therapeutically active compounds. nih.govnih.gov The unique physicochemical properties of the piperazine moiety, including its basicity, conformational characteristics, and capacity to improve aqueous solubility, make it an invaluable component for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.govmdpi.com

1-(4-Iodophenyl)piperazine hydrochloride serves as a particularly valuable synthetic building block. Its structure combines the beneficial piperazine core with a phenyl ring activated by an iodine atom. The carbon-iodine bond is a key reactive site, making the compound an ideal substrate for various palladium-catalyzed cross-coupling reactions. This reactivity allows for the facile and precise introduction of new functional groups and the construction of highly complex molecular architectures that are otherwise difficult to synthesize. wikipedia.orgwikipedia.org The N-arylpiperazine motif itself is a cornerstone in the development of agents targeting the central nervous system, among other therapeutic areas. mdpi.com

The development of novel molecular scaffolds is a central theme in modern drug discovery, enabling the exploration of new chemical space and biological targets. This compound is a foundational component for generating diverse piperazine-based scaffolds. The traditional synthesis of N-arylpiperazines often involves the reaction of a substituted aniline (B41778) with bis(2-chloroethyl)amine (B1207034) or similar precursors, which can require elevated temperatures and long reaction times. nih.gov

More advanced and efficient methods, such as the Buchwald-Hartwig amination, provide a powerful alternative for creating the core N-arylpiperazine structure. nih.gov This palladium-catalyzed C-N bond formation allows for the coupling of an aryl halide (like p-iodoaniline) with piperazine. Once the 1-(4-Iodophenyl)piperazine core is formed, it can be further functionalized at the second nitrogen atom (N4) or at the iodo-position to generate extensive libraries of novel compounds. For example, coupling with various sulfonyl chlorides, acid chlorides, or alkylating agents at the N4 position leads to a wide array of derivatives with distinct properties and potential biological activities. researchgate.net This modular approach is fundamental to creating new chemical entities for screening and development. researchgate.netmdpi.com

| Starting Aryl Halide | Coupling Partner | Resulting Scaffold Type | Potential Application/Significance | Reference |

|---|---|---|---|---|

| 4-Bromoaniline | Diethanolamine (precursor to bis(2-chloroethyl)amine) | 1-(4-Bromophenyl)piperazine | Intermediate for antipsychotic drug Aripiprazole | nih.gov |

| 4-Chloroaniline | Piperazine | 1-(4-Chlorophenyl)piperazine | Intermediate for Dopamine (B1211576) D2 receptor ligands | nih.gov |

| 4-Iodoaniline | Piperazine | 1-(4-Iodophenyl)piperazine | Versatile intermediate for cross-coupling reactions | nih.gov |

| Vindoline-17-chloroacetyl | 1-Bis(4-fluorophenyl)methyl piperazine | Vindoline-piperazine conjugate | Anticancer agent development | mdpi.com |

The true synthetic power of this compound lies in its role as a versatile intermediate, primarily due to the reactivity of the aryl-iodide bond. This functional group is an excellent substrate for several of the most important carbon-carbon and carbon-heteroatom bond-forming reactions in modern organic chemistry. These reactions allow chemists to "stitch" complex molecular fragments together with high precision.

Key transformations involving the aryl-iodide moiety include:

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This method is used to synthesize arylalkynes, which are important structures in pharmaceuticals, natural products, and organic materials. nih.gov The use of 1-(4-Iodophenyl)piperazine in this reaction would yield 1-(4-(alkynyl)phenyl)piperazine derivatives, incorporating a rigid, linear alkyne linker into the molecular design.

Suzuki-Miyaura Coupling: This widely used reaction forms a carbon-carbon bond between the aryl iodide and an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. diva-portal.org It allows for the creation of biaryl structures, which are prevalent in advanced materials and pharmacologically active molecules. Reacting 1-(4-Iodophenyl)piperazine with various arylboronic acids can generate a library of 1-(biphenyl-4-yl)piperazine derivatives.

Buchwald-Hartwig Amination: While this reaction can be used to form the initial arylpiperazine, it can also be applied to the aryl iodide of a more complex piperazine derivative to introduce a new C-N bond. wikipedia.org This allows for the synthesis of molecules where the piperazine-containing fragment is attached to other nitrogen-based structures.

The reactivity of aryl halides in these coupling reactions generally follows the order I > Br > Cl, making 1-(4-Iodophenyl)piperazine a highly reactive and desirable intermediate for these sophisticated chemical transformations. wikipedia.org

| Intermediate | Key Reaction Type | Coupling Partner Example | Product Class/Application | Reference |

|---|---|---|---|---|

| 1-(4-Iodophenyl)piperazine | Sonogashira Coupling | Terminal Alkynes (e.g., Phenylacetylene) | Arylalkyne derivatives for materials and drug discovery | wikipedia.orgnih.gov |

| 1-(4-Iodophenyl)piperazine | Suzuki-Miyaura Coupling | Arylboronic Acids (e.g., Phenylboronic acid) | Biaryl-piperazine scaffolds for pharmaceuticals | diva-portal.org |

| 1-(4-Fluorophenyl)piperazine (from 4-fluoro-iodobenzene) | Buchwald-Hartwig Amination | Indole-carbaldehyde (via reductive amination) | Dopamine D4 receptor ligands for neuroscience research | nih.gov |

| 1-(4-Bromophenyl)piperazine | Multi-step synthesis | Various | Key raw material for Aripiprazole (antipsychotic) | nih.gov |

Detailed Pharmacological Data for this compound Not Available in Publicly Accessible Research

A thorough review of available scientific literature and chemical databases indicates that detailed pharmacological data for the compound this compound, specifically concerning its direct interactions with serotonergic and dopaminergic systems, is not extensively characterized or publicly available.

While the broader class of arylpiperazine compounds is of significant interest in pharmacology, research has predominantly focused on more complex derivatives rather than on 1-(4-Iodophenyl)piperazine itself. This compound is frequently cited as a chemical intermediate or a structural fragment used in the synthesis of more potent and selective ligands for various neurotransmitter receptors.

Studies on complex molecules that incorporate the 1-(4-iodophenyl)piperazine moiety do describe interactions with serotonin (B10506) and dopamine receptors. For instance, research into ligands for the dopamine D4 receptor has utilized this chemical structure as part of a larger, more complex molecule. nih.gov Similarly, extensive research on N-phenylpiperazine analogs explores their selectivity for D2 and D3 dopamine receptors, often using precursors like 1-(4-Iodophenyl)piperazine in their synthesis. nih.gov However, these studies attribute the pharmacological activity to the final, complex molecule, not to the 1-(4-Iodophenyl)piperazine precursor alone.

Consequently, specific data such as serotonin and dopamine receptor binding affinities (Ki values), agonist or antagonist actions at specific receptor subtypes, and direct effects on serotonergic or dopaminergic neurotransmission for this compound could not be retrieved. The compound is commercially available from chemical suppliers, and its identity is well-established, but it appears to be used primarily as a building block in drug discovery and development rather than as a pharmacologically active agent in its own right. sigmaaldrich.comscbt.comfishersci.sesigmaaldrich.com

Due to the absence of specific research data for this compound in the requested areas, it is not possible to provide a detailed article on its molecular pharmacology and receptor interaction profiles as outlined.

Molecular Pharmacology and Receptor Interaction Profiles of 1 4 Iodophenyl Piperazine Hydrochloride

Dopaminergic System Interactions

Ligand Displacement Studies at the Dopamine (B1211576) Transporter

The interaction of phenylpiperazine derivatives with the dopamine transporter (DAT) is a well-established area of neuropharmacology. These compounds are often investigated for their potential to modulate dopaminergic neurotransmission. However, specific ligand displacement studies detailing the binding affinity (Kᵢ) or inhibitory concentration (IC₅₀) of 1-(4-Iodophenyl)piperazine (B1307758) hydrochloride at the dopamine transporter are not extensively documented in the available scientific literature.

The structure-activity relationship (SAR) for this class of compounds suggests that modifications to the phenyl ring and the piperazine (B1678402) moiety are critical for DAT affinity. Research on other diphenylalkyl piperazine derivatives has identified potent dopamine uptake inhibitors with IC₅₀ values in the nanomolar range. nih.gov The interaction is often complex, with some piperazine-based inhibitors inducing conformational changes in the transporter protein upon binding. nih.gov For the broader class of piperazine derivatives, Kᵢ values for DAT inhibition can range from the low micromolar to the nanomolar scale, indicating that these compounds have a good selectivity for their primary targets over DAT. nih.gov Without direct experimental data, the precise affinity of 1-(4-Iodophenyl)piperazine for the DAT remains speculative, though its chemical structure places it within a class of compounds known to interact with this transporter.

Sigma-1 Receptor (S1R) Antagonism

The Sigma-1 receptor (S1R) is an intracellular chaperone protein located at the endoplasmic reticulum (ER), where it plays a crucial role in regulating cellular stress responses and protein homeostasis. frontiersin.org S1R antagonists are being investigated for a variety of conditions, including neuropathic pain and cancer. nih.govmdpi.com

High Affinity and Selectivity for S1R

The phenylpiperazine scaffold is a common feature in compounds designed to target sigma receptors with high affinity. Medicinal chemistry efforts have produced benzylpiperazine derivatives with nanomolar affinity for S1R and significant selectivity over the S2R subtype. nih.gov For instance, certain derivatives show a high binding affinity to the S1R receptor with Kᵢ values in the low single-digit nanomolar range and selectivity of over 1000-fold against the S2R subtype.

Table 1: Sigma-1 Receptor (S1R) Binding Affinities for Representative Piperazine Compounds

| Compound | S1R Kᵢ (nM) | Selectivity (Kᵢ σ₂/Kᵢ σ₁) |

|---|---|---|

| Compound 8 (benzylpiperazinyl derivative) | 11.2 | 432 |

| Compound 15 (benzylpiperazinyl derivative) | 1.6 | 886 |

Data sourced from a study on benzylpiperazine derivatives and may not be representative of 1-(4-Iodophenyl)piperazine hydrochloride. nih.gov

Without direct testing, it is unknown if the 4-iodo substitution on the phenyl ring of 1-(4-Iodophenyl)piperazine confers high affinity or selectivity for S1R.

Impact on Intracellular Signaling Pathways (e.g., Protein Homeostasis, Unfolded Protein Response, Autophagy)

S1R functions as a molecular chaperone at the mitochondria-associated ER membrane, where it interacts with another chaperone, BiP (Binding immunoglobulin protein). frontiersin.org This interaction is critical for regulating protein folding, ER stress, and calcium signaling. frontiersin.org The S1R system is a key component of the unfolded protein response (UPR), a cellular mechanism that detects the buildup of misfolded proteins and adjusts the protein-folding capacity of the ER. frontiersin.org

S1R antagonists, by blocking the receptor, can disrupt these chaperone functions. This interference can prevent the stabilization of certain proteins and signaling complexes, thereby influencing protein homeostasis. nih.gov In the context of cancer, where S1R is often overexpressed, antagonism can lead to a disruption of ER signaling, which in turn can trigger the unfolded protein response and subsequently lead to autophagy and apoptosis. nih.gov Therefore, as a member of the phenylpiperazine class, an antagonist action of 1-(4-Iodophenyl)piperazine at S1R would be expected to impact these fundamental intracellular signaling pathways.

Interaction with Enzyme Targets

Beyond receptor modulation, the 1-(4-iodophenyl)piperazine scaffold serves as a foundational element for developing inhibitors of key metabolic enzymes, particularly those implicated in cancer.

Modulation of Mutant Isocitrate Dehydrogenase 1 (IDH1) Enzymes in Gliomas

Mutations in the isocitrate dehydrogenase 1 (IDH1) gene are a frequent and early event in the development of low-grade gliomas. nih.gov These mutations result in a neomorphic enzymatic function: the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2HG). nih.govnih.gov The accumulation of D-2HG is believed to drive tumorigenesis through widespread epigenetic changes. nih.gov

The molecule 1-(4-Iodophenyl)piperazine has been utilized as a key chemical precursor in the synthesis of targeted inhibitors against the mutated IDH1 enzyme. nih.gov Specifically, it was used to synthesize a series of butyl-phenyl sulfonamide analogs designed to inhibit the R132H mutant of IDH1. nih.govnih.gov One such derivative, synthesized using 1-(2-iodophenyl)piperazine, demonstrated potent inhibition of the mutant IDH1 enzyme. nih.gov

Table 2: Inhibitory Activity of an Iodophenylpiperazine-Derived Compound against Mutant IDH1

| Compound | Target Enzyme | IC₅₀ (µM) | Effect on Glioma Cells |

|---|---|---|---|

| N-(4-butylphenyl)-3-(4-(2-iodophenyl)piperazine-1-carbonyl)-4-methylbenzenesulfonamide (Analog 1) | IDH1-R132H | 1.7 | Decreased 2-HG production |

This compound is a derivative synthesized using a positional isomer of the subject compound's precursor. nih.gov

These findings demonstrate that the iodophenylpiperazine moiety is a valid structural component for creating molecules that can effectively bind to and inhibit the activity of mutant IDH1, thereby reducing the production of the oncometabolite 2-HG in glioma cells. nih.gov

Inhibition of Enzymes Involved in Cellular Metabolism (e.g., Dehydrogenase)

The successful use of a 1-(4-iodophenyl)piperazine-derived structure to target mutant IDH1 highlights its potential for inhibiting dehydrogenase enzymes crucial to cellular metabolism. nih.govnih.gov Isocitrate dehydrogenase itself is a vital enzyme in the citric acid cycle, responsible for the oxidative decarboxylation of isocitrate. nih.gov

The utility of the piperazine scaffold extends to other metabolic dehydrogenases as well. For example, research into cancer metabolism has identified phosphoglycerate dehydrogenase (PHGDH) as a key enzyme controlling the synthesis of the amino acid serine from glucose. nih.gov High-throughput screening campaigns have identified piperazine-containing molecules as effective inhibitors of PHGDH, demonstrating the versatility of this chemical structure in targeting different dehydrogenase enzymes. nih.gov This indicates that the core structure of 1-(4-Iodophenyl)piperazine is suitable for developing inhibitors against a range of metabolic enzymes that are potential targets in oncology.

Preclinical Efficacy and Therapeutic Potential in Disease Models

Neuropsychiatric and Neurological Research

Comprehensive searches for preclinical studies on 1-(4-Iodophenyl)piperazine (B1307758) hydrochloride yielded no specific results regarding its efficacy in models of neuropsychiatric or neurological disorders.

Antidepressant-Like Effects in Animal Models

There is no available data from preclinical animal models to support or refute the antidepressant-like effects of 1-(4-Iodophenyl)piperazine hydrochloride. Research on other piperazine (B1678402) derivatives, such as those acting as serotonin (B10506) receptor agonists, has been conducted in the context of mood disorders, but these findings cannot be directly attributed to the specific compound .

Modulation of Aggressive Behavior and Exploratory Activity

No studies were identified that specifically investigated the effects of this compound on aggressive behavior or exploratory activity in animal models. While related compounds like meta-chlorophenylpiperazine (mCPP) have been evaluated for their impact on exploratory behaviors, this is not indicative of the activity of this compound.

Investigations in Neurodegenerative Diseases (e.g., Parkinson's Disease, Alzheimer's Disease)

There is a lack of published research on the direct therapeutic potential of this compound in animal or cellular models of Parkinson's disease or Alzheimer's disease. The field has seen the development of other novel piperazine-based compounds targeting mechanisms relevant to Alzheimer's, such as the aggregation of amyloid-β and tau proteins, but these are structurally distinct molecules nih.gov. The iodophenylpiperazine moiety is a component of some radiolabeled imaging agents used in neurodegenerative disease research, but this does not pertain to the therapeutic efficacy of the parent compound itself biosynth.com.

Oncology Applications

Specific preclinical data on the anticancer effects of this compound is not available in the reviewed literature. The broader family of phenylpiperazine derivatives has been a source of investigation for new anticancer agents, with some showing cytotoxic effects. However, these studies focus on different chemical entities nih.gov.

Induction of Apoptosis in Various Cancer Cell Lines (e.g., Breast, Lung)

No specific data was found to confirm that this compound induces apoptosis in breast, lung, or other cancer cell lines. While various other synthetic piperazine derivatives have been shown to induce apoptosis in cancer cells, this is a property of those specific molecules and cannot be extrapolated nih.gov.

Role in Targeted Degradation of Oncogenic Polypeptides (e.g., RAF)

The field of targeted cancer therapy has been revolutionized by the emergence of technologies designed to eliminate rather than merely inhibit oncogenic proteins. One such technology is the use of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules engineered to induce the degradation of specific target proteins. nih.gov PROTACs function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to tag the target protein for destruction. researchgate.netnih.gov This approach offers a catalytic mode of action, where a single PROTAC molecule can induce the degradation of multiple target protein molecules, potentially leading to more profound and durable responses than traditional inhibitors. nih.gov

The RAF family of kinases, particularly B-RAF, are central components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently mutated and hyperactivated in a variety of human cancers, including melanoma. nih.gov As such, B-RAF is a prime target for therapeutic intervention. Several PROTACs have been developed to specifically target and degrade oncogenic B-RAF mutants, such as B-RAFV600E. nih.govnih.gov These degraders are typically constructed by linking a known B-RAF inhibitor (to bind the target) to a ligand for an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). nih.govmedchemexpress.com

Research has demonstrated that B-RAF-targeting PROTACs can induce potent and sustained degradation of the B-RAFV600E protein at nanomolar concentrations in cancer cell lines. nih.gov This degradation leads to a more potent and sustained inhibition of the downstream MAPK signaling pathway compared to the parent kinase inhibitors alone. nih.gov

While the phenylpiperazine scaffold is a common structural motif in medicinal chemistry, including in the design of kinase inhibitors, the direct application of 1-(4-Iodophenyl)piperazine in a reported PROTAC for the degradation of RAF has not been documented in the reviewed scientific literature. The development of PROTACs remains a highly active area of research, and the exploration of diverse chemical scaffolds, including derivatives of 1-(4-Iodophenyl)piperazine, continues to be a strategy for identifying novel and effective cancer therapies. biorxiv.org

Imaging of Tumor-Associated Receptors using Radiolabeled Derivatives

Radiolabeled molecules that bind to receptors overexpressed on cancer cells are invaluable tools for non-invasive tumor imaging using techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). mdpi.com The 1-(4-Iodophenyl)piperazine scaffold has been incorporated into derivatives designed for high-affinity targeting of tumor-associated receptors, most notably the Sigma-1 Receptor (S1R). S1Rs are known to be overexpressed in a wide range of human cancers, including breast and prostate cancer, making them an attractive target for diagnostic imaging. nih.gov

One prominent example is the development of Iodine-124 labeled 1-(4-iodophenyl)-3-(2-adamantyl)guanidine ([¹²⁴I]IPAG), a high-affinity S1R antagonist. nih.gov The presence of the iodine-124 radioisotope, a positron emitter with a relatively long half-life of 4.18 days, makes [¹²⁴I]IPAG suitable for PET imaging studies that track molecular processes over several days. nih.gov Preclinical studies have demonstrated the efficacy of this radiotracer.

Key Findings for [¹²⁴I]IPAG:

Synthesis: Successfully synthesized in high yields from a tributyltin precursor. nih.gov

Specificity: In vitro studies confirmed that the binding of [¹²⁴I]IPAG to cancer cells is specific to the S1R, as binding could be competitively inhibited by other S1R ligands like haloperidol and non-radiolabeled IPAG. nih.gov

Tumor Accumulation: PET imaging in mice bearing MCF-7 breast cancer tumors showed that [¹²⁴I]IPAG accumulates and is retained in the tumor, while clearing from non-target tissues over time. This leads to an increasing tumor-to-background ratio, allowing for clear tumor visualization starting from 24 hours post-administration. nih.gov

Inhibition Constant: The non-radiolabeled analog, IPAG, demonstrated a half-maximal inhibitory concentration (IC₅₀) in the range of 4.7–14.15 nM, indicating high binding affinity for S1R. nih.gov

Similarly, other radioiodinated piperazine derivatives have been evaluated for SPECT imaging. Compounds such as [¹²⁵I]-labeled 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-iodophenylpropyl)piperazine ([¹²⁵I]o-BON) have also shown high uptake and prolonged retention in tumors, correlating with S1R expression levels. nih.gov These studies underscore the utility of the radioiodinated phenylpiperazine core structure in developing effective agents for visualizing tumors and potentially monitoring their response to therapy. nih.gov

| Compound | Receptor Target | Imaging Modality | Cancer Model | Key Findings | Reference |

|---|---|---|---|---|---|

| [¹²⁴I]IPAG | Sigma-1 Receptor (S1R) | PET | MCF-7 Breast Cancer | Specific tumor accumulation with increasing tumor-to-background ratio over time. IC₅₀ of parent compound: 4.7–14.15 nM. | nih.gov |

| [¹²⁵I]o-BON | Sigma Receptors | SPECT | Various tumor-bearing mice | High tumor uptake and prolonged retention. Accumulation correlated with S1R expression and tumor proliferation rate. | nih.gov |

Anti-Infective and Other Biological Activities

The piperazine nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of compounds with diverse pharmacological activities. Derivatives of 1-phenylpiperazine (B188723) have been extensively studied for their potential as anti-infective agents and for other biological effects.

Evaluation of Antibacterial Properties

The rise of antimicrobial resistance necessitates the development of new classes of antibacterial agents. Phenylpiperazine derivatives have been a focus of such research, with numerous studies demonstrating their activity against a spectrum of bacterial pathogens. nih.gov

Research into N-phenylpiperazine derivatives has shown inhibitory activity against both Gram-positive and Gram-negative bacteria. For instance, a study on 1-(4-nitrophenyl)piperazine derivatives, which are structurally related to the 4-iodo analog, demonstrated moderate antimycobacterial activity. nih.gov Another study focusing on N-substituted piperazine flavonol derivatives identified compounds with potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against S. aureus. nih.gov Phenylpiperazine derivatives of 5,5-dimethylhydantoin have also been investigated, showing weak to moderate antibacterial activity against Staphylococcus epidermidis. mdpi.com

| Derivative Class | Bacterial Strain | Reported Activity (MIC) | Reference |

|---|---|---|---|

| N-substituted piperazine flavonols | Staphylococcus aureus | 6.25 µg/mL | nih.gov |

| N-substituted piperazine flavonols | Escherichia coli | 25 µg/mL | nih.gov |

| 1-(4-Nitrophenyl)piperazines | Mycobacterium kansasii | 15.0 - 15.4 µM | nih.gov |

| Phenylpiperazine 5,5-dimethylhydantoins | Staphylococcus epidermidis | Weak to moderate activity | mdpi.com |

Exploration of Antifungal and Antiviral Potential

Antifungal Research: The potential of piperazine-containing compounds extends to antifungal applications. Studies have screened various derivatives against pathogenic fungi. For example, synthesized piperazine derivatives have been tested against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus, with many of the compounds showing significant antifungal properties. acgpubs.orgresearchgate.net In a study of 1-(4-nitrophenyl)piperazine derivatives, one compound showed the highest activity against Fusarium avenaceum with an MIC of 14.2 µM. nih.gov Furthermore, computational and spectroscopic studies on 1-Acetyl-4-(4-hydroxyphenyl) piperazine, a related structure, have supported its potential as an antifungal drug. researchgate.net

Antiviral Research: The phenylpiperazine scaffold is a component of several compounds investigated for antiviral activity against a wide range of viruses. researchgate.net Research has identified piperazine derivatives with significant inhibitory effects on viruses such as Human Adenovirus (HAdV), Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Influenza A Virus (IAV). arabjchem.orgnih.gov

HAdV: Phenylpiperazine derivatives have been identified as potent inhibitors of HAdV5 replication, with IC₅₀ values in the low micromolar range (e.g., 2.1 ± 0.1 µM). arabjchem.org

HIV: Diarylpyrimidine derivatives bearing a piperazine moiety have shown extremely potent activity against HIV-1, with half-maximal effective concentration (EC₅₀) values as low as 0.0014 µM. arabjchem.org

HBV: A piperazine-containing benzimidazole derivative demonstrated prominent inhibition of HBV with an EC₅₀ of 0.6 µM. arabjchem.org

IAV: Modifications of the phenylpiperazine ring in certain lead compounds have led to derivatives with excellent in vitro activity against IAV H1N1 strains, including those resistant to oseltamivir, with IC₅₀ values between 0.03-0.06 µM. nih.gov

Radioprotective Effects in Cellular Systems

Protecting healthy tissues from the damaging effects of ionizing radiation is a critical goal in radiotherapy and for individuals at risk of radiation exposure. Research has identified piperazine derivatives as a promising class of radioprotective agents. nih.gov Studies have focused on 1-(2-hydroxyethyl)piperazine derivatives, evaluating their ability to protect human cells from radiation-induced damage. nih.govnih.gov

In these studies, certain derivatives were shown to protect human lymphoblastic leukemia cells (MOLT-4) and peripheral blood mononuclear cells (PBMCs) against apoptosis induced by gamma radiation. nih.gov The efficacy of these compounds was further quantified by measuring the mitigation of DNA damage using the dicentric chromosome assay. nih.gov Notably, some of the developed piperazine derivatives exhibited superior safety profiles and effectiveness compared to the clinical radioprotectant amifostine, suggesting their potential as more viable radioprotective agents for future development. nih.gov

Research in Metabolic and Cardiovascular Disorders

The versatility of the phenylpiperazine structure has also led to its investigation in the context of metabolic and cardiovascular diseases.

Metabolic Disorders: Recent research has highlighted the potential of N-phenyl piperazine derivatives as antidiabetic agents. biomedpharmajournal.org These compounds have been evaluated for their ability to inhibit key enzymes involved in carbohydrate metabolism.

α-Amylase and α-Glucosidase Inhibition: Piperazinyl-quinaline derivatives have been shown to inhibit α-glycosidase, while other N-phenyl piperazine derivatives were evaluated as α-amylase inhibitors through in vitro and molecular docking studies. biomedpharmajournal.orgmdpi.com

DPP-4 Inhibition: Piperazine sulphonamide derivatives have demonstrated activity against the dipeptidyl peptidase-4 (DPP-4) enzyme, a well-known target for type 2 diabetes therapies. mdpi.com

Beyond direct therapeutic effects, understanding the metabolic fate of these compounds is crucial. Studies on the metabolism of 1-(4-methoxyphenyl)piperazine (a close analog) found that it is primarily metabolized by the cytochrome P450 enzyme CYP2D6. nih.gov Such metabolic studies are critical for predicting drug-drug interactions and understanding the pharmacokinetic profile of this class of compounds. researchgate.net

Cardiovascular Disorders: The effects of phenylpiperazine derivatives on the cardiovascular system have been characterized in several preclinical models. N-phenylpiperazine itself has been shown to possess a complex cardiovascular profile involving both alpha- and beta-adrenergic blocking activity. nih.gov In animal models, it produced a fall in blood pressure and a decrease in heart rate. nih.gov

More recent studies have focused on developing derivatives with specific cardiovascular effects. For example, (fluorophenyl)piperazine derivatives have been synthesized and evaluated as potential β-blockers with combined vasodilator activity, which could be beneficial for treating conditions like hypertension. researchgate.netnih.gov These compounds were shown to inhibit the contractility of isolated rat aorta and decrease blood pressure in both normotensive and hypertensive rats, indicating their potential as antihypertensive agents. researchgate.netnih.gov

Structure Activity Relationship Sar and Rational Ligand Design

Influence of Aryl Substituents on Receptor Affinity and Functional Activity

The nature and position of substituents on the phenyl ring of arylpiperazines significantly dictate their interaction with receptor binding sites. The 4-iodo substituent in 1-(4-Iodophenyl)piperazine (B1307758) plays a crucial role in its pharmacological profile. Generally, the electronic properties, size, and lipophilicity of the aryl substituent influence receptor affinity.

For serotonin (B10506) receptors, the type of halogen at the para-position can modulate affinity and selectivity. Studies on various halogenated phenylpiperazines suggest that while fluorine and chlorine are often favorable for affinity at 5-HT2A receptors, heavier halogens like bromine and iodine can also confer high affinity, though this is receptor-subtype dependent. uninet.edu The presence of an electron-withdrawing group, such as iodine, on the phenyl ring is often a key feature for activity. nih.gov For instance, in a series of N-phenylpiperazine analogs, the presence of a halogen on the phenyl ring was found to be essential for inhibitory effects on human equilibrative nucleoside transporters (ENTs). polyu.edu.hkpolyu.edu.hk

The position of the substituent is equally critical. While para-substitution is common, ortho and meta substitutions can lead to different pharmacological outcomes. nih.govnih.gov For example, research on 5-HT2C receptors indicated that ortho-substituted phenylpiperazines tend to be antagonists, while meta-substituted analogs often act as agonists. nih.gov This is attributed to the conformational restriction imposed by the ortho-substituent, which affects the planarity between the phenyl and piperazine (B1678402) rings, a factor believed to be important for receptor activation. nih.gov The para-position, as in 1-(4-Iodophenyl)piperazine, often represents a region where the volume accessible by the ligand is limited within the receptor binding pocket. nih.gov

Significance of the Piperazine Ring for Pharmacological Activity and Properties

The piperazine ring is a fundamental component of numerous pharmacologically active compounds and is not merely a passive linker. nih.govnih.govwisdomlib.org Its significance stems from several key properties:

Scaffold for Pharmacophoric Groups : The piperazine moiety acts as a versatile scaffold, correctly orienting the aryl group and the substituent on the second nitrogen (N4) for optimal interaction with the target receptor. nih.gov

Modulation of Physicochemical Properties : It is frequently introduced into drug molecules to improve their pharmacokinetic profiles. researchgate.net The two nitrogen atoms can be protonated under physiological conditions, which increases water solubility and can influence absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.gov

Receptor Interactions : The nitrogen atoms of the piperazine ring, particularly the one not attached to the aryl group (N4), can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. researchgate.netresearchgate.net This basic nitrogen is often a crucial interaction point with acidic residues (like aspartate) in the binding sites of aminergic GPCRs. rsc.org

Conformational Flexibility : The piperazine ring typically adopts a stable chair conformation. nih.gov This defined, yet somewhat flexible, structure helps to position the substituents in a three-dimensionally favorable way for receptor binding.

The dual nature of the piperazine ring, allowing for both hydrophilic (protonated nitrogens) and lipophilic (carbon backbone) characteristics, makes it a highly valuable "privileged" scaffold in drug design. nih.govnih.gov

Comparative Analysis with Structurally Related Piperazine Analogues

To understand the specific contributions of the 4-iodo substituent, it is informative to compare 1-(4-Iodophenyl)piperazine with its structural analogues.

The halogen atom at the para-position of the phenyl ring significantly influences receptor binding affinity. The general trend for halogenated phenylpiperazines often depends on the specific receptor subtype being studied.

Computational studies on the influence of arylpiperazine structures on serotonin receptor affinity have highlighted key differences. For instance, 5-HT1A receptors show a preference for arylpiperazines with chalcogens (like oxygen or sulfur), whereas 5-HT2A receptors tend to have a higher affinity for those with halogens like fluorine and chlorine. uninet.edu However, the effect of heavier halogens like bromine and iodine is also significant. In many classes of compounds, the introduction of chloro- or fluoro-substituents on the piperazine-linked benzene (B151609) ring enhances biological activity. nih.gov

In a study of inhibitors for human equilibrative nucleoside transporters (ENTs), the presence of a halogen substituent on the fluorophenyl moiety next to the piperazine ring was found to be essential for inhibitory activity. polyu.edu.hkpolyu.edu.hk This underscores the importance of the electronic and steric properties conferred by the halogen atom. While direct comparative binding data for a full series (F, Cl, Br, I) at a single receptor is not always available in one publication, the collective evidence suggests that the nature of the halogen is a key determinant of pharmacological activity. uninet.edu

Table 1: Comparison of Halogenated Phenylpiperazine Derivatives Note: This table is illustrative, based on general findings in the literature. Direct comparative Ki values for a complete series are often receptor-specific and may not be available in a single source.

| Compound | Halogen | General Impact on Receptor Affinity (relative to analogues) |

|---|---|---|

| 1-(4-Fluorophenyl)piperazine | Fluorine | Often confers high affinity at 5-HT2A and D2-like receptors. uninet.edunih.gov |

| 1-(4-Chlorophenyl)piperazine | Chlorine | Frequently used substituent, provides a balance of lipophilicity and electronic effects, leading to potent activity at various receptors. mdpi.com |

| 1-(4-Bromophenyl)piperazine | Bromine | Less common than Cl or F, but can contribute to high affinity; its larger size and polarizability may alter binding modes compared to lighter halogens. uninet.edu |

| 1-(4-Iodophenyl)piperazine | Iodine | Largest halogen, offers potential for strong halogen bonding interactions within the receptor pocket. Often used in radiolabeled ligands for imaging studies due to the availability of radioactive iodine isotopes. |

The SAR of arylpiperazines is highly dependent on the complete molecular structure, including the position of the phenyl substituent and the nature of the side chain attached to the N4 position of the piperazine ring.

Substituent Position : Moving the halogen or another substituent from the para-position to the meta- or ortho-position can drastically alter activity and function. nih.govnih.gov For example, studies on bicyclohydantoin-phenylpiperazines showed that while ortho-substitution was generally favorable for affinity at both 5-HT1A and alpha-1 receptors, the meta-position was critical for selectivity between the two. nih.gov The para-position was found to be a sterically constrained region for both receptors. nih.gov

Computational Approaches in Structure-Based Drug Design

Computational methods are invaluable for understanding the SAR of 1-(4-Iodophenyl)piperazine and guiding the design of new ligands. fiveable.me Techniques like molecular docking, quantitative structure-activity relationship (QSAR), and molecular dynamics simulations provide insights into how these molecules interact with their biological targets. nih.govnih.govrsc.orgresearchgate.net

Molecular Docking : Docking studies predict the preferred orientation of a ligand within a receptor's binding site. researchgate.netnih.gov For arylpiperazines, docking can reveal key interactions, such as hydrogen bonds between the piperazine nitrogen and receptor residues (e.g., Asp106 in the α1A-adrenoceptor), and π-π stacking or hydrophobic interactions involving the iodophenyl ring. rsc.orgmdpi.com Such studies can rationalize why certain substituents or substitution patterns are favored for affinity and can help in designing new derivatives with improved binding. nih.gov

QSAR : QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. fiveable.menih.govresearchgate.net For arylpiperazine derivatives, 2D- and 3D-QSAR models have been developed to identify the key physicochemical descriptors (e.g., electronic, steric, and hydrophobic properties) that govern receptor affinity. nih.govnih.gov These models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net

Molecular Dynamics (MD) Simulations : MD simulations can provide a dynamic view of the ligand-receptor complex, assessing the stability of the binding pose predicted by docking and revealing the role of specific amino acid residues in the interaction. nih.govrsc.org

These computational tools, often used in conjunction, allow for the rational design of new ligands based on the structure of known compounds like 1-(4-Iodophenyl)piperazine, aiming for enhanced potency, selectivity, or specific functional outcomes. nih.govresearchgate.net

Advanced Research Methodologies and Analytical Techniques for 1 4 Iodophenyl Piperazine Hydrochloride Studies

In Vitro Receptor Binding and Functional Assays

In vitro assays are fundamental to determining the molecular targets of 1-(4-Iodophenyl)piperazine (B1307758) hydrochloride. Receptor binding assays, in particular, quantify the affinity of the compound for a wide range of receptors, transporters, and enzymes. These experiments typically utilize cell membranes or tissues rich in the target receptor and a radiolabeled ligand known to bind specifically to that target.

The primary goal is to determine the concentration of the test compound (1-(4-Iodophenyl)piperazine hydrochloride) that inhibits 50% of the specific binding of the radioligand, a value known as the IC50. This value can then be used to calculate the binding affinity constant (Ki). For piperazine (B1678402) derivatives, common targets include sigma (σ) receptors (σ1 and σ2 subtypes) and serotonin (B10506) receptors, given the known activity of this chemical class. nih.gov

A typical in vitro binding study for an analogue of this compound involved competition binding assays with radioligands like [³H]-(+)-pentazocine for σ1 receptors and [³H]DTG for total sigma receptors. researchgate.net Such studies have demonstrated that iodinated piperazine derivatives can possess high affinity for sigma receptors, with some analogues showing affinities greater than reference compounds like haloperidol. researchgate.net Functional assays follow binding studies to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor. These assays measure the biological response triggered by the compound, such as changes in second messenger levels (e.g., cAMP) or ion channel activity.

Table 1: Example of In Vitro Sigma Receptor Binding Affinities for Iodinated Piperazine Analogues Data based on findings for analogous compounds.

| Compound | Target Receptor | Binding Affinity (IC50, nM) | Reference |

|---|---|---|---|

| Ortho-iodo Analogue (4a) | Sigma Receptors (total) | 7.1 | researchgate.net |

| Meta-iodo Analogue (4b) | Sigma Receptors (total) | 31.0 | researchgate.net |

| Para-iodo Analogue (4c) | Sigma Receptors (total) | 77.3 | researchgate.net |

| SA4503 (Reference) | Sigma Receptors (total) | 31.1 | researchgate.net |

In Vivo Pharmacological Models for Behavioral and Disease Studies

To understand the physiological and behavioral effects of this compound, researchers employ various in vivo pharmacological models, primarily using laboratory animals such as mice and rats. uci.edu These models are crucial for assessing the compound's potential therapeutic effects and its impact on the central nervous system. unodc.org Given the affinity of many piperazine derivatives for sigma and histamine (B1213489) receptors, studies often focus on pain, neuropsychiatric disorders, and cancer. nih.govnih.gov

For instance, in vivo studies on related dual H3/σ1 receptor antagonists have used antinociception models to evaluate pain relief. nih.gov In such a model, the compound's effect on the pain threshold is measured, often in conjunction with an opioid agonist to test for synergistic effects. nih.gov Biodistribution studies in tumor-bearing mice are common for piperazine analogues developed for oncological applications. nih.gov These studies track the accumulation and retention of the compound in tumors versus healthy tissues like blood and muscle, providing critical data on tumor-targeting specificity. nih.gov

Behavioral assays can assess a range of effects, from changes in motor activity to more complex behaviors related to anxiety or depression. uci.edu The choice of model is guided by the in vitro binding profile of the compound. For a compound like this compound, its potential interaction with CNS receptors would necessitate a battery of behavioral tests to build a comprehensive pharmacological profile.

Cellular Assays for Cytotoxicity, Apoptosis, and Cell Signaling

Cellular assays are critical for evaluating the effects of this compound at the cellular level, particularly for applications in oncology. Cytotoxicity assays are a primary screening tool to determine a compound's ability to inhibit cell growth or kill cancer cells. A variety of human cancer cell lines, such as those from breast, colon, and liver cancers, are typically used. researchgate.netnih.gov

Commonly used methods include the Sulforhodamine B (SRB) assay and the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test. researchgate.netnih.gov These colorimetric assays measure cell density and viability, allowing for the calculation of the concentration at which the compound inhibits cell growth by 50% (GI50). Studies on structurally similar piperazine derivatives have shown significant cell growth inhibitory activity across various cancer cell lines. nih.gov

If a compound shows cytotoxic activity, further assays are conducted to understand the mechanism of cell death. Apoptosis assays, using techniques like flow cytometry with annexin (B1180172) V staining, can determine if the compound induces programmed cell death. Cell signaling pathway analysis, often using Western blotting, investigates how the compound affects key proteins involved in cell survival, proliferation, and death, providing a deeper understanding of its molecular mechanism of action.

Positron Emission Tomography (PET) Imaging with Radiolabeled Analogues

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of physiological processes in vivo. nih.gov For a compound like this compound, this technique is invaluable for studying its pharmacokinetics and target engagement in the living brain or other organs. mdpi.com

The methodology involves synthesizing a radiolabeled analogue of the compound by replacing the stable iodine atom with a positron-emitting isotope, such as Iodine-124 (¹²⁴I), or by substituting another part of the molecule with an isotope like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). nih.gov Once the radiotracer is administered, the PET scanner detects the gamma rays produced by positron annihilation, creating a 3D map of the tracer's distribution over time.

This technique can confirm whether the compound crosses the blood-brain barrier, measure its uptake and clearance rates in specific tissues, and verify its binding to target receptors in vivo. mdpi.com For example, PET imaging with radioiodinated piperazine analogues has been used to visualize sigma receptors in tumors, demonstrating the feasibility of using such compounds as diagnostic agents. nih.gov The development of a radiolabeled version of this compound would be a critical step in its preclinical validation as a CNS-active agent or a tumor imaging probe.

Chromatographic Methods for Compound Analysis and Metabolite Profiling (e.g., HPLC, LC-HRMS)

Chromatographic methods are indispensable for the analysis of this compound and its metabolites in biological matrices. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique used for separating, identifying, and quantifying the compound. nih.gov When coupled with a mass spectrometry (MS) detector, particularly high-resolution mass spectrometry (HRMS), it becomes a powerful tool for metabolite profiling. researchgate.netnih.gov

The LC-HRMS workflow involves extracting the compound and its metabolites from samples like plasma, urine, or feces. nih.gov The extract is then injected into the HPLC system, where it travels through a column (e.g., a C18 reversed-phase column) with a liquid mobile phase. researchgate.net The components separate based on their physicochemical properties and are then detected by the mass spectrometer, which measures the mass-to-charge ratio of the ions with high accuracy. nih.gov

This approach allows for the confident identification of the parent drug and the structural elucidation of its metabolites (e.g., products of hydroxylation or demethylation), which is crucial for understanding the compound's metabolic fate. nih.govnih.gov These methods are characterized by their high sensitivity and specificity, making them suitable for detailed pharmacokinetic and metabolism studies. nih.govresearchgate.net

Table 2: Typical LC-HRMS Parameters for Piperazine Derivative Analysis Parameters are generalized from standard methodologies.

| Parameter | Description | Reference |

|---|---|---|

| Chromatography System | UHPLC or HPLC | researchgate.netmdpi.com |

| Column | Reversed-Phase (e.g., C18, 1.8-3 µm particle size) | researchgate.netmdpi.com |

| Mobile Phase | Gradient of Water (with formic acid) and Acetonitrile (with formic acid) | researchgate.net |

| Detector | High-Resolution Mass Spectrometer (e.g., QTOF, Orbitrap) | researchgate.netnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | nih.govnih.gov |

Spectroscopic and Spectrometric Characterization Techniques

The definitive structural confirmation and characterization of newly synthesized this compound rely on a combination of spectroscopic and spectrometric techniques. parchem.com Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the precise molecular structure.

¹H NMR (Proton NMR) provides information about the number and environment of hydrogen atoms. For this compound, one would expect to see characteristic signals for the protons on the piperazine ring and distinct doublets for the protons on the para-substituted phenyl ring. nih.gov ¹³C NMR provides complementary information about the carbon skeleton, showing signals for the piperazine carbons, the substituted aromatic carbons, and the carbon atom bonded to the iodine. nih.govmdpi.com

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within the molecule. mdpi.com High-Resolution Mass Spectrometry (HRMS) is employed to determine the compound's exact molecular weight with high precision, which serves to confirm its elemental composition (C₁₀H₁₃IN₂·HCl). mdpi.com Together, these techniques provide an unambiguous structural proof of the synthesized compound, ensuring its identity and purity before it is used in further biological studies.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(4-Iodophenyl)piperazine Data estimated based on analysis of structurally similar compounds like 1-(4-bromophenyl)piperazine.

| Atom Type | Signal Description | Predicted Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H NMR | Piperazine Protons (near N-Aryl) | ~3.3-3.4 | nih.gov |

| ¹H NMR | Piperazine Protons (near NH) | ~3.3-3.4 | nih.gov |

| ¹H NMR | Aromatic Protons (ortho to N) | ~6.9-7.0 | nih.gov |

| ¹H NMR | Aromatic Protons (ortho to I) | ~7.4-7.5 | nih.gov |

| ¹³C NMR | Piperazine Carbons | ~45-50 | nih.gov |

| ¹³C NMR | Aromatic Carbons (CH) | ~118, ~138 | nih.gov |

| ¹³C NMR | Aromatic Carbon (C-I) | ~85-90 | nih.gov |

| ¹³C NMR | Aromatic Carbon (C-N) | ~150-151 | nih.gov |

Future Research Directions and Unexplored Avenues for 1 4 Iodophenyl Piperazine Hydrochloride

Elucidating Novel Molecular Mechanisms of Action

Arylpiperazines are well-established modulators of various receptors in the central nervous system (CNS), particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors. nih.govnih.govmdpi.comnih.govsilae.it The primary future research direction for 1-(4-Iodophenyl)piperazine (B1307758) hydrochloride is to comprehensively elucidate its molecular pharmacology.

Initial investigations should focus on its binding affinity and functional activity (agonist, antagonist, or partial agonist) at a wide range of CNS receptors. Based on the activity of structurally similar compounds, key targets would likely include:

Serotonin Receptors: Various subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C, are known targets for arylpiperazines and are implicated in the pathophysiology of depression, anxiety, and psychosis. nih.govnih.govnih.gov

Dopamine Receptors: D2 and D3 receptors are critical targets for antipsychotic medications. mdpi.com

Sigma Receptors: The sigma-1 receptor, in particular, has been identified as a target for some arylpiperazines and is involved in a range of neurological processes and is overexpressed in some cancer types. nih.govnih.gov

Beyond initial receptor profiling, future studies should delve into the downstream signaling pathways modulated by this compound. This could involve investigating its effects on second messenger systems like cAMP, calcium mobilization, and the activation of specific protein kinases. nih.gov Understanding these pathways is crucial for predicting both the therapeutic effects and the potential side-effect profile of any derivative compounds.

Development of Highly Selective and Potent Derivatives for Specific Targets

The true potential of 1-(4-Iodophenyl)piperazine hydrochloride likely lies in its use as a template for the synthesis of novel derivatives with enhanced potency and selectivity for specific biological targets. The 4-iodo-phenyl moiety offers a unique handle for medicinal chemists to perform structure-activity relationship (SAR) studies.

Key areas for derivatization and the corresponding research goals are outlined in the table below:

| Modification Site | Potential Modifications | Research Objective | Example from Literature (Related Compounds) |

| Piperazine (B1678402) Nitrogen (N4) | Addition of various aryl, alkyl, or acyl groups. | To modulate affinity and selectivity for specific receptor subtypes (e.g., serotonin vs. dopamine). | Synthesis of N-arylpiperazine derivatives as D2/D3 receptor ligands. mdpi.com |

| Phenyl Ring | Introduction of other substituents (e.g., methoxy, trifluoromethyl). | To fine-tune electronic properties and influence binding interactions. | Arylpiperazine derivatives with varied substituents showing analgesic activity. nih.gov |

| Iodine Atom | Replacement with other halogens (Br, Cl, F) or other functional groups. | To understand the role of the halogen in binding and to potentially develop radiolabeled analogs. | Comparison of chloro- and bromophenylpiperazine derivatives for receptor affinity. caymanchem.comnih.gov |

The development of a library of such derivatives, followed by high-throughput screening, could identify lead compounds with optimized pharmacological profiles for specific diseases. mdpi.com

Exploration of Broader Therapeutic Applications Beyond Current Indications

Given the diverse biological activities of arylpiperazines, future research should not be limited to their known CNS effects. The unique properties of this compound and its potential derivatives could be leveraged for a range of other therapeutic applications.

Potential Therapeutic Areas:

Oncology: Arylpiperazines have demonstrated antiproliferative effects in various cancer cell lines. mdpi.com The sigma-1 receptor, a potential target, is overexpressed in many tumors, including breast cancer and neuroblastoma. nih.govnih.gov Research could focus on evaluating the cytotoxic effects of novel derivatives against a panel of cancer cells and exploring their mechanisms of apoptosis induction. nih.gov

Neuropathic Pain: Certain arylpiperazine derivatives have shown significant analgesic activity in preclinical models of neuropathic pain. nih.gov Future studies could investigate the efficacy of this compound derivatives in similar models.

Infectious Diseases: The piperazine scaffold is present in some antiparasitic drugs. wikipedia.org While a less explored avenue for this specific subclass, the potential for antimicrobial or antifungal activity could be investigated.

Translational Research and Preclinical-to-Clinical Development Pipelines

For any promising derivative of this compound, a structured translational research pipeline will be essential to bridge the gap from preclinical findings to potential clinical applications. This involves a multi-step process to evaluate the efficacy and safety of a drug candidate.

A hypothetical preclinical to clinical pipeline could involve:

| Stage | Key Activities | Objectives |

| Preclinical In Vitro | Cell-based assays, receptor binding studies. | Determine potency, selectivity, and mechanism of action. |

| Preclinical In Vivo | Animal models of disease (e.g., rodent models of psychosis or cancer). | Evaluate efficacy, pharmacokinetics (absorption, distribution, metabolism, excretion), and preliminary safety. |

| Phase I Clinical Trials | Small-scale human studies in healthy volunteers. | Assess safety, tolerability, and pharmacokinetics in humans. |

| Phase II Clinical Trials | Studies in a small group of patients with the target disease. | Evaluate preliminary efficacy and determine the optimal dose range. |

| Phase III Clinical Trials | Large-scale, multicenter trials in patients. | Confirm efficacy, monitor side effects, and compare to existing treatments. |

The development of reliable biomarkers to track drug response and patient stratification will be a critical component of this pipeline.

Integration into Multidisciplinary Research Platforms (e.g., Chemical Biology, Materials Science)

The unique chemical properties of this compound make it an attractive candidate for integration into broader multidisciplinary research platforms.

Chemical Biology: The iodine atom provides a site for radiolabeling, for example with Iodine-124, a positron-emitting isotope. This would enable the use of the compound as a probe for in vivo imaging techniques like Positron Emission Tomography (PET). nih.gov Such imaging agents are invaluable for studying receptor distribution and density in the brain in both healthy and disease states, and for tumor imaging. nih.gov

Materials Science: There is growing interest in the development of novel drug delivery systems to enhance therapeutic efficacy and reduce side effects. mdpi.commdpi.com Future research could explore the encapsulation of potent derivatives of this compound into nanoparticles or other drug delivery vehicles to achieve targeted delivery to specific tissues, such as tumors or the brain.

Q & A

Q. What are the recommended synthesis methods for 1-(4-Iodophenyl)piperazine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example:

- Nucleophilic substitution : Reacting 4-iodophenyl bromide with piperazine in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. Triethylamine is often added to neutralize HCl byproducts .

- Reductive amination : Using 4-iodobenzaldehyde and piperazine in ethanol with sodium cyanoborohydride at pH 5–6, followed by HCl salt formation .

Q. Key Variables :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C (substitution) | Higher yields at elevated temps |

| Solvent | DMF or ethanol | Polar solvents enhance reactivity |

| Reaction Time | 12–24 hours | Prolonged time reduces side products |

Q. How is this compound characterized for purity and structural confirmation?

Methodological Answer: Use a combination of analytical techniques:

- HPLC : C18 column, mobile phase of acetonitrile/0.1% TFA (70:30), UV detection at 254 nm. Purity ≥95% is typical for research-grade material .

- NMR : <sup>1</sup>H NMR (D2O) should show peaks for the piperazine ring (δ 2.8–3.5 ppm) and aromatic protons (δ 7.2–7.6 ppm) .

- Mass Spectrometry : ESI-MS positive mode to confirm molecular ion [M+H]<sup>+</sup> at m/z 333.03 .